1-Fluoro-2,4-dimethyl-5-nitrobenzene
Overview
Description
1-Fluoro-2,4-dimethyl-5-nitrobenzene is a chemical compound with the CAS Number: 345-22-2 . It has a molecular weight of 169.16 and its IUPAC name is 1-fluoro-2,4-dimethyl-5-nitrobenzene .
Synthesis Analysis
The synthesis of similar compounds has been studied in various contexts. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in water in oil microemulsion media has also been studied .Molecular Structure Analysis
The InChI code for 1-Fluoro-2,4-dimethyl-5-nitrobenzene is 1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The nucleophilic aromatic substitution (SAr) reaction of fluoride by hydroxide ion in 1-fluoro-2,4-dinitrobenzene has been studied in water in oil (W/O) microemulsion media . A two-step mechanism has been proposed for these electrophilic substitution reactions .Physical And Chemical Properties Analysis
1-Fluoro-2,4-dimethyl-5-nitrobenzene is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
1-Fluoro-2,4-dimethyl-5-nitrobenzene and its analogs have been synthesized and analyzed for their structural properties. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield, and its structure was confirmed by X-ray crystallography and characterized by various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactivity and Applications
The chemical reactivity of fluoronitrobenzenes, including 1-fluoro-2,4-dinitrobenzene, with different amines has been explored, providing insights into the synthesis of various derivatives (Wilshire, 1967). Additionally, the reactions of 1-fluoro-2,4-dinitrobenzene with certain N,N-dialkylamines have been studied, revealing the formation of corresponding dinitrophenyl N,N-dialkylcarbamates (Gale, Rosevear, & Wilshire, 1995).
Protein-Solubilizing Reagent
1-Fluoro-2-nitro-4-trimethylammoniobenzene iodide, a derivative of 1-fluoro-2,4-dinitrobenzene, has been evaluated as a new protein-solubilizing reagent. It reacts with amino acids to give derivatives that are stable to hydrolysis, making it useful for structural and other studies on proteins (Sutton, Drewes, & Welz, 1972).
Electrophilic Aromatic Substitution Mechanism
The mechanism of replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes, including 1-fluoro-2,4-dinitrobenzene, has been studied. The research provides insights into the mobility of these groups and the underlying reaction mechanisms (Khalfina & Vlasov, 2005).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2,4-dimethyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXPEFPOIQDRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308707 | |
Record name | 1-fluoro-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,4-dimethyl-5-nitrobenzene | |
CAS RN |
345-22-2 | |
Record name | 345-22-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-fluoro-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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